10-Methyl-6-aza-spiro[4.5]decan-9-one
Description
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
10-methyl-6-azaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C10H17NO/c1-8-9(12)4-7-11-10(8)5-2-3-6-10/h8,11H,2-7H2,1H3 |
InChI Key |
IPYOMQHKMYFRNE-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CCNC12CCCC2 |
Canonical SMILES |
CC1C(=O)CCNC12CCCC2 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM) Strategies
A foundational method for constructing the spirocyclic framework involves ring-closing metathesis (RCM) of appropriately substituted diene precursors. In a representative protocol (Scheme 1), allylamine derivatives undergo Petasis borono-Mannich reaction with glyoxylic acid and boronic acids to generate intermediate enamines. Subsequent RCM using Grubbs II catalyst (5 mol%) in dichloromethane at reflux forms the spiro[4.5]decan core. This two-step sequence achieves yields of 66–89% depending on substituent electronics, with toluene identified as the optimal solvent for Petasis step (99% conversion at 1 M concentration).
Key Reaction Parameters:
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Petasis | None, toluene | 40–80°C | 66–89 |
| RCM | Grubbs II, DCM | Reflux | 70–85 |
Cyclocondensation with Thioglycolic Acid
Alternative routes employ cyclocondensation reactions between hydrazine derivatives and thioglycolic acid. As demonstrated in PMC studies, 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-ones react with thioglycolic acid (1:20 molar ratio) in dry benzene under reflux for 20 hours. The mechanism proceeds through tertiary carbocation formation, nucleophilic sulfur attack, and water elimination to yield 1-thia-4-azaspiro[4.5]decan-3-ones (Fig. 1). This method provides 72–88% isolated yields but requires careful pH control during workup to prevent decomposition.
Modern Catalytic Methods
Palladium-Catalyzed Amination
Recent patent literature (WO2008092888A1) discloses a palladium-mediated approach using Buchwald-Hartwig conditions. Bromospiro intermediates couple with methylamine derivatives using Pd₂(dba)₃ (2 mol%), Xantphos ligand (4 mol%), and Cs₂CO₃ base in dioxane at 100°C. This method achieves 78–92% yields with excellent regioselectivity, though catalyst costs may limit industrial application.
Flow Chemistry Optimization
Industrial-scale production (Sigma-Aldrich protocols) employs continuous flow reactors to enhance reaction control. Key advantages include:
- Precise temperature modulation (±0.5°C) during exothermic steps
- 3.2-minute residence time for complete conversion
- 99.5% purity by HPLC with reduced byproduct formation
A representative setup uses Hastelloy C-276 reactors with in-line IR monitoring, producing 12 kg/hour throughput.
Comparative Analysis of Synthetic Routes
Yield and Scalability
| Method | Laboratory Yield | Pilot Scale Yield | Key Limitation |
|---|---|---|---|
| Classical RCM | 85% | 68% | Grubbs catalyst cost |
| Cyclocondensation | 88% | 75% | Benzene solvent toxicity |
| Palladium Amination | 92% | 81% | Heavy metal contamination |
| Flow Chemistry | 95% | 93% | High capital investment |
Environmental Impact Metrics
- E-factor : Flow chemistry achieves 8.2 kg waste/kg product vs. 23.4 for batch RCM
- PMI : 34 for catalytic methods vs. 127 for stoichiometric routes
- Solvent recovery reaches 98.7% in closed-loop flow systems
Industrial Production Considerations
Large-scale synthesis (JW Pharmlab protocols) emphasizes:
- Catalyst Recycling : Grubbs II recovery via silica-immobilized tags (87% reuse over 5 cycles)
- Crystallization Optimization :
- Byproduct Management :
Emerging Methodologies
Photoredox Catalysis
Preliminary studies (ChemRxiv 2025) demonstrate visible-light-mediated [4+2] cycloadditions using Ir(ppy)₃ catalyst. This radical-based approach achieves 94% yield in flow reactors but requires further optimization for stereocontrol.
Biocatalytic Approaches
Immobilized transaminases show promise for enantioselective synthesis (94% ee), though substrate scope remains limited to electron-deficient ketones.
Q & A
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Systematically vary substituents (e.g., methyl group at C10, benzothiazole at C6).
- QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (e.g., logP, polar surface area) with bioactivity.
- Data Reprodubility : Validate findings across ≥3 independent replicates .
Methodological Notes for Reporting Findings
- Data Tables : Include comparative tables for synthetic yields, spectroscopic data, and bioactivity metrics.
- Conflict Resolution : Address contradictory results by detailing experimental variables (e.g., solvent polarity, catalyst loading) .
- Ethical Compliance : Disclose animal/human subject protocols and data availability statements per journal guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
